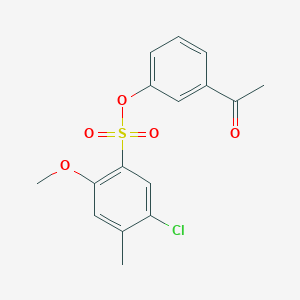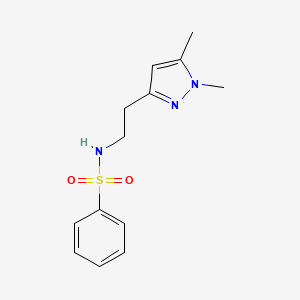![molecular formula C8H5F2N3O2 B2354278 2-(ジフルオロメチル)イミダゾ[1,2-a]ピラジン-3-カルボン酸 CAS No. 2089257-19-0](/img/structure/B2354278.png)
2-(ジフルオロメチル)イミダゾ[1,2-a]ピラジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid is a chemical compound with the molecular formula C8H5F2N3O2 and a molecular weight of 213.14 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to an imidazo[1,2-a]pyrazine ring system, which is further substituted with a carboxylic acid group. It is a versatile compound used in various scientific research fields due to its unique chemical structure and properties.
科学的研究の応用
2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been used as covalent anticancer agents , suggesting potential targets could be proteins involved in cancer pathways.
Mode of Action
Imidazo[1,2-a]pyridine derivatives, which share a similar structure, have been used as covalent inhibitors in cancer treatment . These compounds typically work by forming a covalent bond with a target protein, thereby inhibiting its function .
Biochemical Pathways
Given the potential anticancer activity of similar compounds , it’s plausible that this compound could affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have shown anticancer activity, suggesting that this compound could potentially inhibit cell proliferation or induce cell death in cancer cells .
準備方法
The synthesis of 2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multi-step organic synthesis routes. One common method includes the reaction of imidazo[1,2-a]pyrazine derivatives with difluoromethylating agents under controlled conditions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
化学反応の分析
2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid can be compared with other similar compounds, such as:
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxamide: This compound has an amide group instead of a carboxylic acid group.
The uniqueness of 2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)5-6(8(14)15)13-2-1-11-3-4(13)12-5/h1-3,7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWNCOFFWUJILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2C(=O)O)C(F)F)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-19-0 |
Source


|
| Record name | 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2,3,4-tetrahydronaphthalene-1-carboxylate](/img/structure/B2354196.png)
![(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2354198.png)
![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)
![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)
![4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2354201.png)
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)



![1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2354210.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)
![7-Methyl-1-oxa-7-azaspiro[2.6]nonane](/img/structure/B2354213.png)

![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)
